REACTION_CXSMILES
|
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[OH:7][C:8]1[CH:16]=[CH:15]C(C(O)=O)=[CH:10][CH:9]=1.C([O-])(=O)C.[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.ClCCl>[OH:7][C:8]1[CH:16]=[CH:15][C:2]([C:1]([O:4][CH:5]=[CH2:6])=[O:3])=[CH:10][CH:9]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
24.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
potassium acetate
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0.79 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
2000 g
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
subjected to reaction at 50° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
WASH
|
Details
|
the reaction mixture was washed successively with an aqueous 0.5N sodium carbonate solution and water
|
Type
|
ADDITION
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Details
|
treated in th same manner as in Reference Example 3, whereby 4.8 g of vinyl 4-hydroxybenzoate having the following chemical formula
|
Type
|
CUSTOM
|
Details
|
was obtained (yield: 10%)
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C(=O)OC=C)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |